molecular formula C18H11FN2S B2920231 (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 298219-21-3

(2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2920231
CAS No.: 298219-21-3
M. Wt: 306.36
InChI Key: ZLXOMUIJEUEXIB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-Fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS 298219-21-3) is a high-purity, synthetic organic compound with a molecular formula of C18H11FN2S and a molecular weight of 306.36 g/mol . It features a distinct (E)-configured acrylonitrile backbone that bridges a 4-fluorophenyl group and a 4-phenyl-1,3-thiazole ring system, a structure known to be of significant interest in medicinal and materials chemistry. Thiazole derivatives analogous to this compound are extensively investigated in scientific research for their diverse biological activities, which include potential anticancer and antimicrobial properties . The unique electronic properties conferred by its molecular architecture also make compounds of this class suitable candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) . Furthermore, the presence of the fluorine atom can enhance metabolic stability and influence binding interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the material safety data sheet prior to use.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXOMUIJEUEXIB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.

    Coupling Reactions: The phenylthiazole can be coupled with a fluorophenyl group using Suzuki or Heck coupling reactions.

    Formation of the Propenenitrile Group: This step might involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Products might include sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrial applications might include its use in the synthesis of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound A: (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile Key Difference: Chlorophenyl replaces phenyl at the thiazole 4-position; thiophen-2-yl substitutes the 4-fluorophenyl group. Impact: Chlorine’s electronegativity may enhance lipophilicity compared to phenyl, while the thiophene’s sulfur atom could alter π-stacking interactions. Reduced planarity due to thiophene’s non-aromatic character may affect crystallinity .
  • Compound B: (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile Key Difference: Ethoxyphenylamino group replaces 4-fluorophenyl. The amino group introduces basicity, which may influence pharmacokinetics in biological systems .

Modifications to the Acrylonitrile Moiety

  • Compound C: (2E)-3-(2-Chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide Key Difference: Thiadiazole replaces thiazole; sulfonyl and amide groups are present. Impact: The sulfonyl group enhances polarity and may confer protease inhibition activity.
  • Compound D: (2E)-2-{4-[5-(2,4-Dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}-3-(dimethylamino)prop-2-enenitrile Key Difference: Dimethylamino group substitutes fluorine; furan with dichlorophenyl is appended. Impact: The electron-donating dimethylamino group may reduce electrophilicity of the acrylonitrile, altering reactivity. The dichlorophenyl-furan moiety increases aromatic surface area, possibly enhancing intercalation properties .

Electronic and Conformational Effects

  • Planarity and Crystallinity: The target compound’s near-planar structure (except for the perpendicular fluorophenyl group) contrasts with Compound A’s thiophene-induced distortion. Planarity favors dense crystal packing, as seen in isostructural analogs with triclinic symmetry . Compound D’s furan-thiazole system may adopt a twisted conformation due to steric clashes between dichlorophenyl and dimethylamino groups .
  • Electronic Effects :

    • Fluorine’s electron-withdrawing nature in the target compound stabilizes the acrylonitrile’s electron-deficient carbon, enhancing electrophilicity. In Compound B , the ethoxy group’s electron-donating resonance effect could mitigate this, reducing reactivity .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound D
Thiazole Substituent 4-Phenyl 4-Chlorophenyl 4-Chlorophenyl 4-Furan-Dichlorophenyl
Acrylonitrile Group 4-Fluorophenyl Thiophen-2-yl 4-Ethoxyphenylamino Dimethylamino
Electron Effects Electron-withdrawing (F) Moderate (Cl, S) Electron-donating (O, NH) Electron-donating (NMe₂)
Solubility Moderate (lipophilic) Low (thiophene) High (ethoxy, amino) Moderate (polar groups)
Bioactivity Potential Anticancer (CN group) Antifungal (thiophene) Kinase inhibition (amino) Intercalation (aromatic)

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a member of the thiazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction conditions often include reflux in solvents such as ethanol, with the final product characterized using techniques like NMR and IR spectroscopy.

Table 1: Spectroscopic Data of this compound

Spectroscopic TechniqueObserved Value
IR (cm⁻¹)3130 (N-H), 3045 (C-H aromatic), 2926 (C-H aliphatic)
¹H NMR (ppm)δ 7.5 - 8.0 (aromatic protons), δ 6.5 (vinyl protons)
Mass Spectrometrym/z = [M]+ calculated for C₁₅H₁₂FN₂S

Biological Activity

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including antimicrobial properties. The specific compound has shown promising results against various bacterial strains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Chromobacterium violaceum16

The antimicrobial mechanism of thiazole derivatives often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For instance, the presence of the fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and subsequent disruption of cellular functions.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of thiazole derivatives in treating infections caused by resistant bacterial strains. The compound was tested alongside known antibiotics to evaluate synergistic effects.
    • Findings : The compound exhibited a synergistic effect when combined with amoxicillin against Staphylococcus aureus, reducing the MIC by half.
  • Toxicological Assessment : Another research article focused on evaluating the cytotoxicity of this compound using human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Q & A

Q. Example Reaction Data

ReactantsCatalystSolventYield (%)Purity (HPLC)
4-FluorophenylacetonitrileNaOHEthanol89–95>98%

Advanced: How can discrepancies in reported melting points or spectral data for this compound be resolved?

Answer:
Discrepancies often arise from polymorphism , solvent residues , or analytical techniques . To address this:

  • Recrystallization : Use a single solvent system (e.g., ethanol) to isolate the thermodynamically stable polymorph .
  • Spectroscopic cross-validation : Compare 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and FT-IR (e.g., 2220 cm1^{-1} for nitrile stretch) with literature .
  • X-ray crystallography : Resolve structural ambiguities via single-crystal analysis, as done for related enenitriles (e.g., C–C bond length: 1.34 Å) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H-NMR/13C^{13}C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (e.g., nitrile carbon at ~115 ppm) .
  • FT-IR : Confirm functional groups (e.g., nitrile: 2215–2225 cm1^{-1}, thiazole C=N: 1600 cm1^{-1}) .
  • HPLC : Ensure >95% purity using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311G**) provide insights into:

  • HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4.5 eV for similar thiazoles) .
  • Electrostatic potential maps : Identify nucleophilic (fluorophenyl) and electrophilic (nitrile) sites .
  • Geometric optimization : Validate the E-configuration via dihedral angle analysis (e.g., 175–180° for planar enenitrile) .

Q. Example DFT Data

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.7
Dipole moment (Debye)3.8

Advanced: What strategies are effective for evaluating the biological activity of this compound, such as antimicrobial potential?

Answer:

  • Agar dilution method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC determination : Use serial dilution (range: 1–128 µg/mL) and compare with standard antibiotics (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) : Modify the thiazole or fluorophenyl moiety to enhance activity, as seen in triazole analogs .

Q. Example Bioactivity Data

StrainMIC (µg/mL)
S. aureus16
E. coli64

Basic: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Answer:

  • Detailed protocols : Specify reaction time (6–8 hr), temperature (reflux), and stoichiometry (1:1 ketone/nitrile) .
  • Quality control : Mandate NMR and HPLC data submission for cross-lab validation .
  • Reference standards : Use commercially available intermediates (e.g., 4-phenylthiazole-2-carbaldehyde) with ≥98% purity .

Advanced: What crystallographic techniques confirm the stereochemical configuration of the (2E)-isomer?

Answer:

  • Single-crystal X-ray diffraction : Resolve the E-configuration via torsion angles (e.g., C=C–C≡N torsion ≈ 175°) .
  • Packing analysis : Identify intermolecular interactions (e.g., π-stacking between thiazole and fluorophenyl groups) .
  • CIF validation : Check R-factor (<0.05) and data-to-parameter ratio (>15) for reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.